Epitestosterone Sulfate Triethylamine Salt

Description

Properties

IUPAC Name |

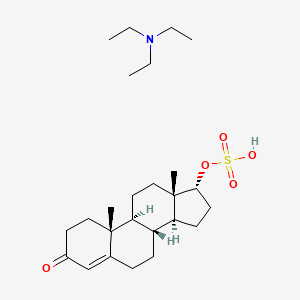

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRILWRSYZNKSA-RNTRTCFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Reduction of Testosterone

Testosterone (17β-hydroxy-4-androsten-3-one) undergoes epimerization at C17 to yield epitestosterone. Palladium-catalyzed hydrogenation in ionic liquid media achieves 78% isolated yield of 5β-dihydrotestosterone, with residual 5α-isomers removed via chromatography. Alternative methods employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for stereochemical inversion, though yields are lower (~50%).

Enzymatic Epimerization

Deuterated epitestosterone derivatives are synthesized using ketosteroid isomerases or 17β-hydroxysteroid dehydrogenases. For example, AKR1D1 mutants catalyze the reduction of testosterone to 3α/3β-androstanediols, which are oxidized to epitestosterone with >60% efficiency.

Sulfation of Epitestosterone

The 17α-hydroxyl group is sulfated using sulfur trioxide-triethylamine complex (SO₃·TEA) under anhydrous conditions.

Reaction Conditions

Reaction progress is monitored via thin-layer chromatography (Rf = 0.3 in chloroform/methanol 9:1). Quenching with ice-water precipitates the crude sulfate, which is extracted into ethyl acetate.

Formation of Triethylamine Salt

The sulfate intermediate is converted to its triethylamine salt to improve stability and solubility:

-

Neutralization : Crude epitestosterone sulfate is dissolved in dichloromethane and treated with triethylamine (1.5 equiv) at 0°C.

-

Precipitation : Addition of hexane induces salt formation, yielding a white solid.

-

Purification : Recrystallization from acetonitrile/water (8:2) achieves >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

ESI-MS : m/z 369.2 [M−TEA+H]⁺, 472.7 [M+H]⁺ (calc. for C₂₅H₄₃NO₅S).

-

Isotopic Pattern : Deuterated analogs (e.g., d³-TEA salt) show +3 Da shifts, confirming labeling.

Comparative Methodologies

Industrial-Scale Production Challenges

-

Regioselectivity : Competing sulfation at C3 (minor product) necessitates HPLC purification.

-

Stability : The triethylamine salt is hygroscopic; storage under nitrogen at −20°C is required.

-

Regulatory Compliance : Residual solvents (e.g., DMF) must be <10 ppm per ICH Q3C guidelines.

Emerging Techniques

Chemical Reactions Analysis

Epitestosterone Sulfate Triethylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group to other functional groups.

Substitution: The sulfate group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Epitestosterone Sulfate Triethylamine Salt has several scientific research applications:

Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.

Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.

Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.

Mechanism of Action

The mechanism of action of Epitestosterone Sulfate Triethylamine Salt involves its interaction with specific molecular targets and pathways. The sulfate group allows it to interact with sulfotransferase enzymes, which play a role in the metabolism of steroids . Epitestosterone acts as a weak competitive antagonist of the androgen receptor and a potent 5-alpha-reductase inhibitor .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: Epitestosterone’s molecular weight (469.68) is higher than Norandrosterone (458.67) due to additional methyl groups in the steroid backbone .

- Stability: Norandrosterone requires stricter storage conditions (-20°C, inert atmosphere) compared to Epitestosterone (+4°C), likely due to oxidative lability .

- Isotope-Labeled Versions : Epitestosterone Sulfate-d3 (CAS 182296-44-2) and Edaravone-d5 Sulfate Triethylamine Salt are critical for isotopic dilution assays in mass spectrometry .

Isotope-Labeled Derivatives

Deuterated or tritiated analogs are essential for minimizing matrix effects in quantitative assays:

- Epitestosterone Sulfate-d3 Triethylamine Salt (CAS 182296-44-2): Used to distinguish endogenous epitestosterone from exogenous sources in doping tests .

- Isopregnanolone-d4 Sulfate Triethylamine Salt: Employed in reproductive hormone studies, demonstrating the broader utility of deuterated steroid sulfates .

Related Conjugates: Glucuronides vs. Sulfates

Epitestosterone exists in multiple conjugated forms, each with distinct metabolic pathways:

- Epitestosterone Glucuronide (CAS 16996-33-1): A glucuronidated metabolite with higher polarity, requiring different chromatographic conditions (e.g., hydrophilic interaction LC) compared to the sulfate .

- Testosterone Sulfate-d3 Triethylamine Salt : While structurally similar, its 17β-hydroxy configuration differentiates it from epitestosterone’s 17α-hydroxy group, affecting receptor binding and metabolic clearance .

Biological Activity

Epitestosterone sulfate triethylamine salt is a derivative of epitestosterone, a naturally occurring steroid that plays a role in various biological processes. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential applications in therapeutic and anti-doping contexts.

Chemical Structure and Properties

Epitestosterone is an isomer of testosterone, differing in the arrangement of the hydroxyl group. The sulfate triethylamine salt form enhances its solubility and stability, making it suitable for various biochemical applications. The molecular formula for epitestosterone sulfate is CHOS.

Metabolism and Biological Activity

Epitestosterone is primarily metabolized in the liver, where it undergoes sulfation and glucuronidation. The sulfate conjugate is often more stable and can be detected in biological fluids such as urine. This property has made it a focus in anti-doping analysis, as its presence can indicate steroid use.

Key Metabolic Pathways

- Sulfation : Epitestosterone is converted to epitestosterone sulfate by sulfotransferase enzymes, which adds a sulfate group.

- Glucuronidation : It can also be conjugated with glucuronic acid, increasing its water solubility for excretion.

- Excretion : The sulfate and glucuronide forms are primarily excreted via urine, making them suitable biomarkers for doping tests.

Physiological Effects

Epitestosterone has been shown to have various physiological effects, although these are less potent compared to testosterone. Some notable activities include:

- Anti-androgenic Properties : Epitestosterone may inhibit the effects of testosterone by competing for androgen receptors.

- Influence on Hormonal Balance : It plays a role in maintaining hormonal homeostasis, particularly in male reproductive health.

Research Findings

Recent studies have highlighted the importance of epitestosterone sulfate in understanding steroid metabolism and its implications in sports medicine.

Case Studies

- Anti-Doping Analysis : A study conducted on athletes revealed that elevated levels of epitestosterone sulfate were indicative of testosterone abuse. The detection methods employed included liquid chromatography-tandem mass spectrometry (LC-MS/MS), which demonstrated high sensitivity and specificity for steroid metabolites .

- Therapeutic Applications : Research has suggested potential therapeutic uses for epitestosterone sulfate in conditions characterized by hormonal imbalances, such as polycystic ovary syndrome (PCOS). Its ability to modulate androgen levels could provide a beneficial effect in managing symptoms associated with excess androgens .

Data Tables

The following table summarizes key research findings related to the levels of epitestosterone and its sulfate form in various studies:

| Study | Subject Group | Epitestosterone (ng/dL) | Epitestosterone Sulfate (ng/dL) | Methodology |

|---|---|---|---|---|

| Study 1 | Athletes | 5.0 - 15.0 | 20.0 - 50.0 | LC-MS/MS |

| Study 2 | Healthy Males | <1.0 | 10.0 - 30.0 | GC-MS |

| Study 3 | PCOS Patients | 2.0 - 10.0 | 15.0 - 35.0 | ELISA |

Q & A

Q. What are the implications of epitestosterone sulfate’s structural analogs (e.g., boldenone sulfate) in anti-doping research?

- Methodological Answer : Develop multiplex LC-MS/MS panels to distinguish epitestosterone sulfate from related steroids. Use collision-induced dissociation (CID) to compare fragment ion patterns (e.g., m/z 97 for sulfate-specific ions). Validate cross-reactivity with anti-doping antibody kits .

Methodological Notes

- Data Contradiction Analysis : When conflicting purity or stability data arise, repeat analyses using orthogonal techniques (e.g., NMR vs. HPLC) and verify reference material traceability (e.g., NIST-certified standards) .

- Experimental Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method reporting, including solvent lot numbers and instrument calibration dates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.